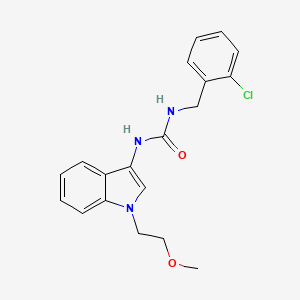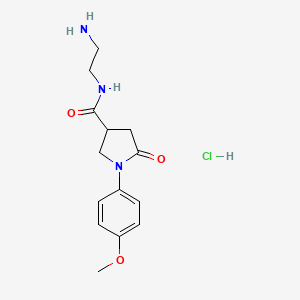
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Nitrogen-rich Compounds
Research on nitrogen-rich compounds, such as pyrazine, pyridine, and pyrrole derivatives, often focuses on the synthesis and characterization of these molecules. These compounds are of interest due to their diverse applications in pharmaceuticals, materials science, and as ligands in coordination chemistry. For example, studies on the synthesis of pyrrolotriazepine derivatives have explored their formation mechanisms and potential uses in creating novel organic molecules (Menges et al., 2013).
Applications in Crystal Engineering
The study of supramolecular synthons, particularly involving carboxylic acid-pyridine interactions, is crucial for crystal engineering. These interactions help in understanding how molecules assemble in solid states, which is vital for designing materials with specific properties. Research in this area has highlighted how molecular features correlate with supramolecular assembly, offering insights into designing better heterocyclic acids (Vishweshwar et al., 2002).
Conducting Polymers from Pyrrole-based Monomers
The development of conducting polymers using pyrrole-based monomers has been a significant area of research. These materials have applications in electronics and materials science due to their electrical properties. Studies have focused on synthesizing derivatized bis(pyrrol-2-yl) arylenes and exploring their electrochemical polymerization to produce polymers with low oxidation potentials, indicating their stability and conductivity (Sotzing et al., 1996).
Antimicrobial and Antioxidant Activities
Compounds derived from pyridine and pyrazine have also been investigated for their potential antimicrobial and antioxidant activities. These studies contribute to the development of new drugs and therapeutic agents. For instance, research on pyridine and fused pyridine derivatives has involved their in silico molecular docking screenings and evaluation of antimicrobial and antioxidant activities, highlighting their potential in medical applications (Flefel et al., 2018).
特性
IUPAC Name |
1-(oxan-4-yl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-17-10-13(11-22(17)14-4-8-25-9-5-14)18(24)21-7-3-15(12-21)26-16-2-1-6-19-20-16/h1-2,6,13-15H,3-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMLQXKQIBXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972284.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2972288.png)


![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(thiophen-2-yl)piperazin-2-one](/img/structure/B2972293.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide](/img/structure/B2972294.png)
![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)
![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2972304.png)
